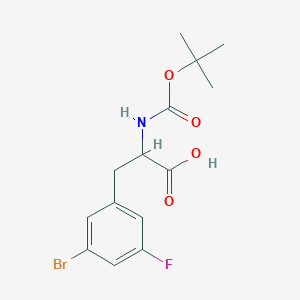

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- これは、標的タンパク質分解のためにPROTAC (プロテオリシス標的キメラ)の開発において半可撓性リンカーとして機能します。

- リンカー領域への剛性の組み込みは、分解剤の3D配向に影響を与え、三元複合体の形成と薬物様特性に影響を与えます .

3-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)-4-メトキシ安息香酸: は、分子式 の化学化合物です。

準備方法

合成経路: 合成経路には、 と の反応が含まれます。

反応条件: 反応は通常、適切な溶媒と試薬を使用して、穏やかな条件下で行われます。

工業生産: 大規模な工業生産方法に関する情報は限られていますが、研究室では特定の用途のためにこの化合物を合成することがよくあります。

化学反応の分析

反応: この化合物は、エステル化、アミド化、環化など、さまざまな反応を受ける可能性があります。

一般的な試薬と条件: や のような試薬は、エステル化によく使用されます。

主な生成物: 主な生成物は、PROTACの汎用性のあるリンカーとして機能する、目的の化合物自体です。

科学研究への応用

化学: PROTAC分子の設計のためのビルディングブロックとして使用されます。

生物学: タンパク質機能と細胞プロセスを研究するために、標的タンパク質分解を可能にします。

産業: 産業用途に関する情報は限られています。

科学的研究の応用

Chemistry: Used as a building block for designing PROTAC molecules.

Biology: Enables targeted protein degradation, aiding in the study of protein function and cellular processes.

Industry: Limited information on industrial applications.

作用機序

- この化合物は、標的タンパク質をE3ユビキチンリガーゼに結合させることで、標的タンパク質分解を促進し、そのユビキチン化とそれに続くプロテアソーム分解につながります。

- 分子標的と特定の経路は、PROTACの設計と目的のタンパク質によって異なります。

類似化合物の比較

類似化合物: PROTACで使用される他の半可撓性リンカーには、1-(tert-ブトキシカルボニル)ピペリジン-4-カルボン酸 と (3-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)フェニル)ボロン酸ピナコールエステル があります。

独自性: 3-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)-4-メトキシ安息香酸の特定の構造と特性は、PROTAC開発における独自性に貢献しています。

類似化合物との比較

Similar Compounds: Other semi-flexible linkers used in PROTACs include 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)boronic acid pinacol ester .

Uniqueness: The specific structure and properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid contribute to its uniqueness in PROTAC development.

特性

分子式 |

C18H25NO5 |

|---|---|

分子量 |

335.4 g/mol |

IUPAC名 |

4-methoxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-12(8-10-19)14-11-13(16(20)21)5-6-15(14)23-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21) |

InChIキー |

UQERZNKXURLELP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)

![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)

![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)

![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)